N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide
描述
This compound features a benzodioxin moiety linked via an acetamide bridge to a pyridine ring substituted with a 3-phenyl-1,2,4-oxadiazol-5-yl group and a sulfanyl chain. Its design leverages the benzodioxin scaffold’s metabolic stability and the oxadiazole ring’s role as a bioisostere for ester or amide groups, enhancing resistance to enzymatic degradation . Synthesized through a multi-step protocol involving nucleophilic substitution and cyclization reactions, it belongs to a class of derivatives evaluated for antibacterial activity, with reported potency against Gram-positive and Gram-negative pathogens .
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S/c28-20(25-17-7-8-18-19(12-17)30-11-10-29-18)14-32-21-9-6-16(13-24-21)23-26-22(27-31-23)15-4-2-1-3-5-15/h1-9,12-13H,10-11,14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSGQTSJEJLPIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the benzodioxin and oxadiazole intermediates. One common synthetic route involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as maintaining reaction conditions and using high-purity reagents, are applicable.
化学反应分析
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The benzodioxin and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodioxin or pyridine rings.
科学研究应用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide is investigated for its potential as a therapeutic agent. Studies have shown that similar compounds exhibit activity against certain enzymes, suggesting possible applications in drug development .
Medicine
The compound’s potential medicinal applications include its use as an enzyme inhibitor. Research has indicated that derivatives of this compound may have therapeutic effects in treating diseases such as Alzheimer’s .
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Triazole Derivatives
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Replaces the oxadiazole with a 1,2,4-triazole core. The pyridinyl substituent may improve π-π stacking with target proteins.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
Substitutes the furanmethyl with an ethyl group, simplifying steric hindrance. This modification could favor entropic gains during binding but may reduce aromatic interactions compared to furan-containing analogs.
Thiadiazole Derivatives
- 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (): Incorporates a 1,3,4-thiadiazole core. Benzylsulfanyl groups may enhance hydrophobic interactions but increase molecular weight (MW: 455.6 g/mol).
Functional Group Variations
Pyridin-4-yl and Furanmethyl Substituents
- The compound’s XLogP3 (2.2) and MW (449.5 g/mol) align with Lipinski’s rules, suggesting favorable pharmacokinetics.
Complex Heterocyclic Systems
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide ():
The pyrimidoindole system adds steric bulk and hydrogen-bond acceptors (methoxy, carbonyl), which may improve target affinity but reduce blood-brain barrier penetration.- The pyrimidine ring’s planar structure facilitates intercalation or stacking interactions.
Antibacterial Efficacy
- The parent compound and its oxadiazole derivatives () exhibit potent antibacterial activity, with MIC values ranging from 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring enhance activity by ~30% compared to electron-donating groups.
- Triazole analogs () show moderate activity (MIC: 8–32 µg/mL), suggesting the oxadiazole core is critical for optimal target engagement.
Cytotoxicity
- Hemolytic activity assays () indicate low cytotoxicity (HC50 > 200 µg/mL) for most derivatives, including the parent compound. Thiadiazole derivatives () exhibit slightly higher toxicity (HC50 ~150 µg/mL), possibly due to increased membrane disruption from sulfur atoms.
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural similarity.
生物活性
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its unique structure positions it as a candidate for various biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 531.60 g/mol. The compound features a benzodioxin core linked to a pyridine and oxadiazole moiety through a sulfanyl group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C27H21N3O5S2 |
| Molar Mass | 531.60 g/mol |
| Solubility | Soluble in DMSO and DMF |
Enzyme Inhibition Studies
Recent studies have investigated the enzyme inhibitory potential of related compounds within the same chemical family. For instance, sulfonamides derived from benzodioxane structures have shown promising results against enzymes such as α-glucosidase and acetylcholinesterase, indicating potential applications in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD) .
Anticancer Activity
Preliminary research indicates that compounds with similar structural motifs exhibit anticancer properties. The presence of the oxadiazole ring has been associated with enhanced cytotoxic activity against various cancer cell lines. A study evaluating derivatives of benzodioxin found that modifications to the sulfanyl group significantly affected their cytotoxicity profiles .
Antimicrobial Properties
Compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide have also demonstrated antimicrobial properties. The structural diversity allows for interactions with microbial enzymes or membranes, potentially leading to bactericidal effects .
Case Studies
- Enzyme Inhibition : In vitro assays demonstrated that related sulfonamide derivatives inhibited α-glucosidase with IC50 values in the low micromolar range. This suggests that structural modifications can enhance enzyme binding affinity .
- Cytotoxicity : A series of derivatives were tested against human cancer cell lines (e.g., HeLa and MCF7). Results showed that certain modifications increased cytotoxicity by up to 50% compared to the parent compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
